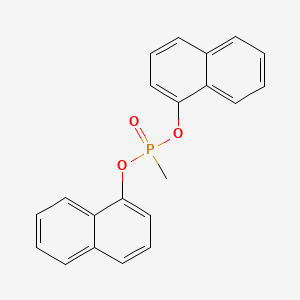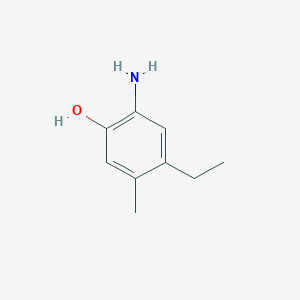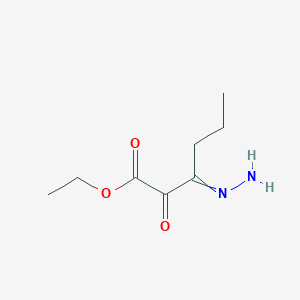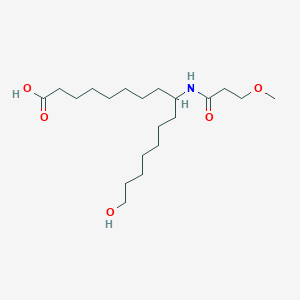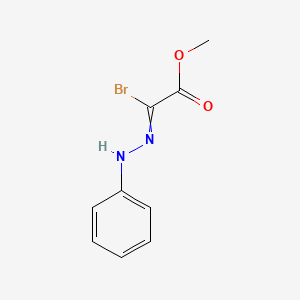![molecular formula C9H10FN3S B12550651 Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- CAS No. 149634-41-3](/img/structure/B12550651.png)
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Lacks the fluorophenyl group, making it less reactive in certain chemical reactions.
2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.
Properties
CAS No. |
149634-41-3 |
|---|---|
Molecular Formula |
C9H10FN3S |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
SYTQZZSJLXTVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
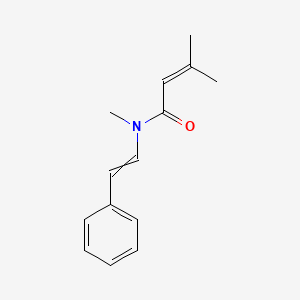
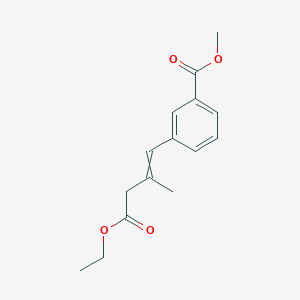
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
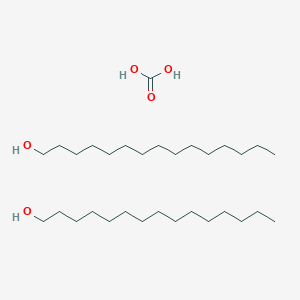
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
